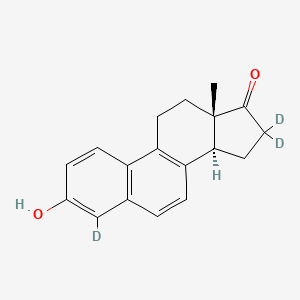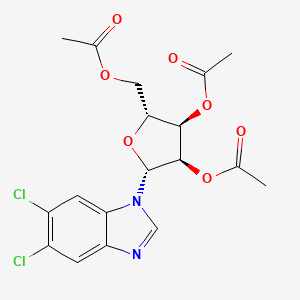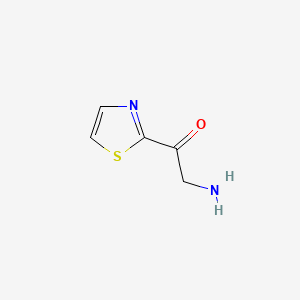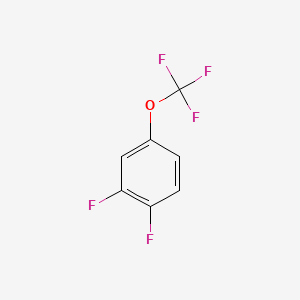
1,2-Difluoro-4-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Difluoro-4-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3F5O . It has a molecular weight of 198.09 . This compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of this compound can be achieved through a practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent . The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .Molecular Structure Analysis
The IUPAC name for this compound is 3,4-difluorophenyl trifluoromethyl ether . The InChI code for this compound is 1S/C7H3F5O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H .Physical And Chemical Properties Analysis
This compound has a boiling point of 65/170 Torr . It is relatively chemically inert, weakly coordinating, and has a relatively high dielectric constant .Scientific Research Applications
Synthesis of Naphthalenes and Naphthols : 1,2-Difluoro-4-(trifluoromethoxy)benzene can be used to generate arynes like 1,2-dehydro-4-(trifluoromethoxy)benzene, which can then react with furan to form [4+2] cycloadducts. These adducts can be further processed into 1- and 2-(trifluoromethoxy)naphthalenes or trifluoromethoxy-1-naphthols (Schlosser & Castagnetti, 2001).
Intermediate in Organofluorine Compound Synthesis : It serves as a key intermediate in the synthesis of various organofluorine compounds. For instance, 2-(trifluoromethoxy)phenyllithium, derived from (trifluoromethoxy)benzene, can react with a range of electrophiles to produce various organofluorine compounds (Castagnetti & Schlosser, 2001).
Halogenation Studies : Controlled halogenation of trifluoromethoxybenzene, including this compound, has been studied, producing various halogenated derivatives. These derivatives demonstrate good thermal stability (Herkes, 1977).
Nucleophilic Trifluoromethoxylation : An isolable pyridinium trifluoromethoxide salt can be used for SN2 reactions to form trifluoromethyl ethers, indicating its potential in nucleophilic trifluoromethoxylation processes (Duran-Camacho et al., 2021).
Structural and Conformational Studies : The geometric structure and conformational properties of 4-fluoro(trifluoromethoxy)benzene, a closely related compound, have been extensively studied using methods like gas electron diffraction and quantum chemical calculations (Shishkov et al., 2004).
Coordination Chemistry : It has applications in coordination chemistry, as seen in the study of difluoro-m-cyclophane-based fluorocryptands and their metal ion complexes (Plenio et al., 1997).
Reactivity with Phenols : The reactivity of related hypervalent iodine trifluoromethylation reagents with phenols has been explored, yielding products like 1,3,5-trimethyl-2-(trifluoromethoxy)benzene (Stanek et al., 2008).
Electron-Withdrawing Properties : The trifluoromethoxy group, including in 4-(trifluoromethoxy)anisole, has been shown to have strong electron-withdrawing properties, affecting the basicity of arylmetal compounds (Castagnetti & Schlosser, 2002).
Use in Trifluoromethylation : Trifluoromethyl triflate, a related compound, is useful in trifluoromethylation reactions, providing insights into the use of this compound in similar contexts (Kolomeitsev et al., 2008).
Mechanism of Action
Target of Action
It is known that fluorinated compounds often interact with a variety of biological targets, influencing both pharmacodynamic and pharmacokinetic properties .
Mode of Action
Reactions at the benzylic position are common for such compounds, involving processes like free radical bromination and nucleophilic substitution .
Biochemical Pathways
It’s worth noting that fluorinated compounds can influence a wide range of biochemical processes due to their unique electronic, lipophilic, and steric parameters .
Pharmacokinetics
The presence of fluorine in bioactive compounds can significantly affect their pharmacokinetic properties .
Result of Action
It’s known that fluorinated compounds can have a wide range of biological effects, depending on their specific targets and mode of action .
Safety and Hazards
Future Directions
The future directions for the research and application of 1,2-Difluoro-4-(trifluoromethoxy)benzene lie in the field of pharmaceuticals, pesticides, and materials due to the irreplaceable properties of fluoride . The late-stage and selective fluorination reaction of organic molecules has received significant attention, especially the trifluoromethoxylation reaction .
Properties
IUPAC Name |
1,2-difluoro-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWOBFYWVKAXNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00699635 |
Source


|
| Record name | 1,2-Difluoro-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158178-35-9 |
Source


|
| Record name | 1,2-Difluoro-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((4-Benzylphenoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B584935.png)

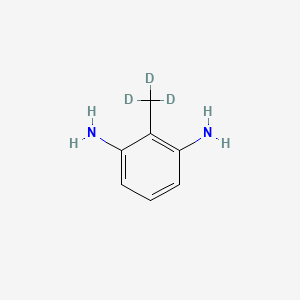


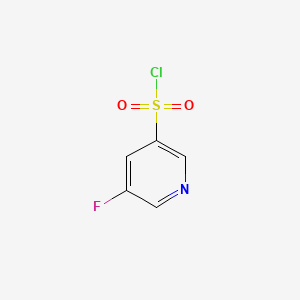
![2-(Benzo[d]thiazol-2-yl)-2-methylpropanamide](/img/structure/B584950.png)
